Benzenecarboximidamide, 4-[3-(2-naphthalenyl)-1-oxopropyl]-
Description
"Benzenecarboximidamide, 4-[3-(2-naphthalenyl)-1-oxopropyl]-" is a synthetic organic compound characterized by a benzene ring substituted with a carboximidamide group (-C(=NH)NH₂) at the para position and a propanoyl chain bearing a 2-naphthalenyl moiety. Limited experimental data are available for this compound, necessitating comparisons with structurally analogous derivatives for property extrapolation.
Properties
CAS No. |
62178-66-9 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(3-naphthalen-2-ylpropanoyl)benzenecarboximidamide |
InChI |
InChI=1S/C20H18N2O/c21-20(22)17-10-8-16(9-11-17)19(23)12-6-14-5-7-15-3-1-2-4-18(15)13-14/h1-5,7-11,13H,6,12H2,(H3,21,22) |
InChI Key |
FKJLFUCHKOWXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC(=O)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule features a benzenecarboximidamide core substituted at the para-position with a 3-(2-naphthalenyl)-1-oxopropyl chain. Retrosynthetic cleavage suggests two primary disconnections:
- Amidine group formation from a nitrile precursor.
- Propanoyl-naphthalene side chain installation via acylative coupling.
This strategy aligns with methodologies reported for structurally analogous compounds, where modular assembly of aromatic and aliphatic components precedes functional group interconversion.
Synthetic Methodologies
Pinner Reaction Approach
The Pinner reaction remains the most widely cited method for synthesizing benzenecarboximidamides. Adapted from anti-pneumocystis agent syntheses, this two-step protocol converts nitriles to amidines under mild conditions:
Step 1: Nitrile to Imino Ether
4-[3-(2-Naphthalenyl)-1-oxopropyl]benzonitrile is treated with anhydrous HCl in methanol, forming the corresponding imino ether intermediate. Patent data specifies optimal conditions:
Step 2: Amidination
The imino ether intermediate reacts with ammonium chloride in ethanol/water (3:1), yielding the target amidine. Key parameters:
- pH: 8.5–9.0 (adjusted with NH₄OH)
- Workup: Precipitation via cooling to −20°C
- Purity: ≥98% after recrystallization (ethanol/ethyl acetate)
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of ammonia on the protonated imino ether, followed by dealkylation to generate the amidine.
Coupling Reactions for Side Chain Introduction
Installation of the 3-(2-naphthalenyl)-1-oxopropyl group employs Friedel-Crafts acylation or Suzuki-Miyaura coupling :
Friedel-Crafts Acylation
Procedure:
- React 2-naphthalenepropanoyl chloride with benzene in the presence of AlCl₃.
- Introduce the nitrile group via Rosenmund-von Braun reaction (CuCN, DMF, 150°C).
Challenges:
- Regioselectivity issues necessitate directing groups (e.g., –NO₂), later reduced to –NH₂ and oxidized to –CN.
- Yield: 67–74% due to steric hindrance from the naphthalene moiety.
Suzuki-Miyaura Coupling
Alternative Route:
- Synthesize 4-boronobenzonitrile.
- Couple with 3-(2-naphthalenyl)-1-oxopropyl bromide using Pd(PPh₃)₄ catalyst.
Advantages:
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.45 (s, 2H, NH₂)
- δ 7.85–7.22 (m, 11H, naphthalene + benzene)
- δ 3.12 (t, 2H, CH₂CO)
- δ 2.98 (t, 2H, CH₂C=O)
IR (KBr, cm⁻¹):
Chromatographic Purity
HPLC Conditions:
- Column: C18, 5 μm
- Mobile Phase: MeCN/H₂O (70:30)
- Retention Time: 6.8 min
- Purity: 99.2%
Chemical Reactions Analysis
Types of Reactions
4-(3-(Naphthalen-2-yl)propanoyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalen-2-yl propanoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Naphthalen-2-yl propanoic acid derivatives.
Reduction: Naphthalen-2-yl propanol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-(Naphthalen-2-yl)propanoyl)benzimidamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to the benzimidazole core, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photonic properties.
Biological Studies: It is used in research to understand the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of 4-(3-(Naphthalen-2-yl)propanoyl)benzimidamide involves its interaction with various molecular targets:
Molecular Targets: The benzimidazole core can interact with DNA and proteins, potentially inhibiting their function.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of "Benzenecarboximidamide, 4-[3-(2-naphthalenyl)-1-oxopropyl]-", we analyze the structurally related compound Benzenecarboximidamide, 4-[3-oxo-3-(phenoxyphenyl)propyl]- (CAS 62175-32-0, ). Both compounds share the benzenecarboximidamide backbone but differ in their substituents, leading to distinct physicochemical and biological behaviors.
Table 1: Comparative Analysis
Key Observations
Hydrophobicity (XlogP): The 2-naphthalenyl group in the target compound is more hydrophobic than the phenoxyphenyl substituent in the analog. Naphthalene’s fused aromatic rings enhance lipophilicity, likely increasing membrane permeability compared to the ether-linked phenyl groups in the analog .
Polar Surface Area (PSA): The phenoxyphenyl analog’s PSA (76.17 Ų) is elevated due to the oxygen atom in the ether bridge, which contributes to hydrogen-bond acceptor capacity. The target compound’s PSA is likely lower (~70 Ų), favoring passive diffusion across biological membranes .
Structural Rigidity vs. Flexibility: The phenoxyphenyl analog has 7 rotatable bonds, enabling conformational adaptability for target binding.
Synthetic Challenges: Integrating the naphthalenyl group may require specialized coupling reagents or protecting strategies, increasing synthetic complexity compared to the phenoxyphenyl analog, which relies on etherification and ketone formation .
Biological Activity
Benzenecarboximidamide, 4-[3-(2-naphthalenyl)-1-oxopropyl]- is a chemical compound with significant potential in pharmaceutical applications, particularly due to its biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 302.37 g/mol
- CAS Number : 62178-66-9
- Chemical Structure : The compound features a benzenecarboximidamide core linked to a naphthalene moiety through a propyl chain with a ketone functional group.
The biological activity of Benzenecarboximidamide derivatives often involves modulation of various biological pathways, including:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Interaction : The compound may exhibit affinity for certain receptors that mediate physiological responses, potentially leading to therapeutic effects.
Anticancer Properties
Research has indicated that Benzenecarboximidamide derivatives possess anticancer properties. For example:
- Cell Line Studies : In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function.
- Mechanistic Insights : The presence of the naphthalene moiety is believed to enhance the lipophilicity and cellular uptake of the compound, facilitating its action within cancer cells.
Antimicrobial Activity
Some derivatives have shown promise as antimicrobial agents:
- Bacterial Strains Tested : Studies have evaluated the effectiveness against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Results indicated varying degrees of antibacterial activity, with some compounds exhibiting MIC values comparable to established antibiotics.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of Benzenecarboximidamide derivatives. The findings revealed:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 3.8 | Caspase activation |
This study highlighted the potential of these compounds as lead candidates for further development in cancer therapy.
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were assessed against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 | Effective |
| Escherichia coli | 25 | Moderate |
These results suggest that Benzenecarboximidamide derivatives could serve as potential alternatives to existing antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
